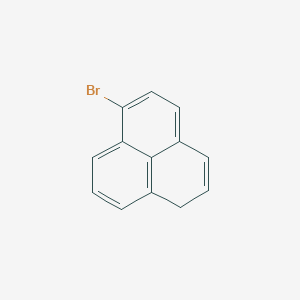

6-Bromo-1H-phenalene

Beschreibung

Potential as a Synthetic Intermediate for Advanced Phenalene Architectures

The strategic placement of a bromine atom on the phenalene scaffold makes this compound an exceptionally useful synthetic intermediate for the construction of advanced phenalene architectures. The carbon-bromine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds nobelprize.orglibretexts.org.

Key Synthetic Transformations:

This compound readily participates in various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction allows for the formation of new carbon-carbon bonds by coupling this compound with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 6-position, leading to extended π-conjugated systems.

Sonogashira Coupling: This reaction couples this compound with terminal alkynes, catalyzed by palladium and copper co-catalysts, to form carbon-carbon triple bonds. This is crucial for synthesizing phenalene derivatives with alkynyl functionalities, which can be further elaborated or used in materials science applications.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with amines, catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands. This pathway is vital for synthesizing phenalene-based amines and nitrogen-containing heterocycles.

These reactions, among others, allow chemists to precisely functionalize the phenalene core, leading to sophisticated molecular designs with tailored electronic, optical, and material properties. The ability to introduce diverse substituents at specific positions is key to developing advanced phenalene architectures for applications such as organic electronics, fluorescent probes, and advanced materials. Research has shown that phenalene derivatives can be designed to exhibit desirable photophysical properties, including tunable emission colors and enhanced solid-state fluorescence, by strategic functionalization nankai.edu.cn.

Research Findings and Data:

While specific research detailing the synthesis of advanced phenalene architectures directly from this compound is still an emerging area, the general utility of bromoarenes in palladium-catalyzed cross-coupling reactions is well-established and directly applicable. For example, palladium-catalyzed cross-coupling reactions are widely used to synthesize complex organic molecules, including those for organic solar cells and other optoelectronic devices libretexts.orgtugraz.at. The principle of using aryl bromides as versatile building blocks in Suzuki and Sonogashira couplings, as demonstrated in the synthesis of various heterocyclic and aromatic systems libretexts.orgbeilstein-journals.org, directly translates to the potential of this compound.

For instance, studies on similar bromo-polycyclic aromatic hydrocarbons highlight their role in constructing extended π-systems. The introduction of phenalene units into non-fullerene acceptors (NFAs) has been shown to improve thermal and photochemical stability frontiersin.org. While this specific study did not directly use this compound, it underscores the value of the phenalene core in advanced materials. The bromine atom on this compound provides the necessary reactive site to incorporate this stable phenalene core into larger molecular frameworks through established cross-coupling methodologies.

Table 1: Representative Cross-Coupling Reactions of Aryl Bromides (Illustrative for this compound)

| Reaction Type | General Reactant (Aryl Bromide) | Coupling Partner | Catalyst System (Example) | Product Type (General) | Typical Yield (%) |

| Suzuki-Miyaura | Ar-Br | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryl (Ar-Ar') | 70-95 |

| Sonogashira | Ar-Br | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne (Ar-C≡C-R) | 60-90 |

| Buchwald-Hartwig | Ar-Br | R₂NH / RNH₂ | Pd₂(dba)₃, Phosphine Ligand, Base | Arylamine (Ar-NR₂) | 65-95 |

Note: Yields are representative for similar aryl bromide couplings and may vary for this compound depending on specific reaction conditions and substrates.

The synthesis of novel phenalene derivatives for applications in optoelectronics and materials science often relies on the precise introduction of functional groups. This compound serves as a critical precursor, allowing for the attachment of various organic moieties through established coupling protocols. This capability positions it as a key intermediate in the development of next-generation phenalene-based functional materials.

Compound List:

this compound

Phenalene

1H-Phenalene-1,3(2H)-dione

1H-Phenalen-1-one

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-phenalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARYMMTZDSSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=C(C3=CC=CC1=C23)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677316 | |

| Record name | 6-Bromo-1H-phenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106139-94-0 | |

| Record name | 6-Bromo-1H-phenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1h Phenalene and Its Precursors

Strategies for Bromination within Phenalene (B1197917) Scaffolds

Achieving regioselective bromination on the phenalene core requires a deep understanding of its electronic distribution and reactivity. Various approaches have been explored to direct the electrophilic substitution to the desired position.

Regioselective Bromination Approaches to 1H-Phenalene Derivatives

Direct bromination of the unsubstituted 1H-phenalene can lead to a mixture of isomers. Therefore, strategies often involve pre-functionalized phenalene derivatives or specific reaction conditions that favor substitution at the 6-position. While direct evidence for the regioselective bromination of 1H-phenalene specifically to the 6-position is not universally detailed in the provided snippets, general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons (PAHs) suggest that directing groups or specific electronic properties of the phenalene system would play a crucial role. For instance, studies on halogenation of related diazaphenalenes indicate that acidity can influence regioselectivity, favoring substitution at certain positions cdnsciencepub.com.

Exploration of Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) is the fundamental mechanism by which halogens are introduced onto aromatic rings byjus.comwikipedia.org. In the case of phenalene, this typically involves an electrophilic bromine species (e.g., Br+ or a polarized bromine molecule) attacking the electron-rich aromatic system. The reaction proceeds through a sigma complex intermediate, followed by the loss of a proton to restore aromaticity byjus.commasterorganicchemistry.comsavemyexams.com. The regioselectivity of this process is governed by the electronic distribution within the phenalene molecule, which can be influenced by existing substituents or the reaction medium. For example, electron-donating groups generally activate the aromatic ring and direct substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to meta positions wikipedia.org. The specific electronic nature of the phenalene core itself dictates preferred sites of electrophilic attack.

Influence of Reaction Conditions on Bromination Outcome

The outcome of bromination reactions, including regioselectivity and yield, is highly sensitive to reaction conditions. Factors such as the choice of brominating agent (e.g., Br2, N-bromosuccinimide (NBS)), solvent, temperature, and the presence of catalysts or additives can significantly alter the reaction pathway beilstein-journals.orgchemrxiv.orgmdpi.com. For instance, studies on phenol (B47542) bromination have shown that pH plays a critical role, with acidic conditions often favoring specific substitution patterns chemrxiv.org. Similarly, the use of Lewis acids like AlCl3 is common in Friedel-Crafts type reactions to generate electrophiles and promote substitution byjus.com. The efficiency of brominating agents like NBS can also be influenced by the solvent system beilstein-journals.orgmdpi.com.

Multistep Synthesis of 6-Bromo-1H-Phenalene

Given the complexity of the phenalene structure, a direct, single-step synthesis of this compound from simple starting materials is unlikely. Multistep approaches are typically employed, involving the construction of the phenalene skeleton and the strategic introduction of the bromine atom.

Precursor Synthesis and Functionalization Routes

The synthesis of phenalene derivatives often begins with simpler aromatic precursors, such as naphthalene (B1677914) derivatives acs.orgnih.govresearchgate.netuchile.cl. These precursors are then elaborated through a series of reactions to build the characteristic three-ring system of phenalene. For example, aminocatalyzed annulation and O-alkylation strategies have been used to synthesize phenalene precursors that can then be further functionalized acs.orgnih.govresearchgate.netuchile.cl. Another approach involves building the phenalene diimide scaffolds through Diels-Alder reactions of methylisophthalaldehydes and maleimides mpg.degriffith.edu.au. The functionalization of these precursors might involve introducing groups that can later be converted to the bromine atom or that direct bromination to the desired position. For instance, the synthesis of 6-alkoxy phenalenones involves precursors that are subsequently dealkylated acs.orgnih.govresearchgate.netuchile.cl.

A specific example of precursor functionalization leading towards a brominated phenalene derivative is found in patent literature describing the preparation of this compound-2,2(3H)-dicarboxylic acid, which starts from a 6-bromo diester google.com. This indicates that the bromine atom can be incorporated early in the synthetic sequence, possibly onto a naphthalene precursor or an intermediate that is then cyclized to form the phenalene core.

Key Bond-Forming Reactions (e.g., Horner-Emmons, Curtius, Reduction)

Several named reactions are instrumental in constructing complex organic molecules like phenalene derivatives.

The synthesis of this compound likely combines these and other reactions to assemble the polycyclic framework and introduce the bromine substituent with the correct regiochemistry. For example, a synthetic route might involve building a brominated naphthalene precursor, cyclizing it to form the phenalene core, or functionalizing a pre-formed phenalene scaffold.

Compound List

Annulation and Ring-Closure Strategies for Phenalene Core

The construction of the phenalene core, a tricyclic aromatic system, often relies on sophisticated annulation and ring-closure strategies. These methods are fundamental for accessing the phenalene skeleton, which can then be selectively functionalized.

One prominent approach involves Friedel-Crafts type reactions, which facilitate the formation of new carbon-carbon bonds essential for cyclization. For instance, Friedel-Crafts acylation has been employed as a key step in the synthesis of phenalene cores for complex molecules like helioporins researchgate.net. Similarly, Friedel-Crafts/cyclization strategies have been explored for the synthesis of phenalene skeletons, sometimes in an aminocatalyzed enantioselective manner acs.org.

Annulation reactions that involve ring expansion are also significant. Palladium-catalyzed [3 + 2] annulation of alkynes, coupled with concomitant aromatic ring expansion, offers a concise route to polycyclic systems like azulenes, demonstrating the principle of expanding aromatic moieties to form fused ring structures pku.edu.cn. Furthermore, strategies involving the embedding of vinyl bridges into aromatic rings, such as the phenalene unit, have been developed using methods like titanium tetrachloride—pyridine catalytic Knoevenagel condensation to create 'phenalene-locked' structures, enhancing stability frontiersin.org.

Ring-closure reactions are another critical aspect. For example, the phenalenyl anion can react with dihaloalkanes to form (bromoalkyl)phenalene derivatives, which subsequently undergo base-induced ring closure to yield spirocyclic phenalene compounds researchgate.net. These various strategies underscore the versatility in constructing the phenalene framework through controlled annulation and cyclization processes.

Novel Synthetic Routes for Functionalized Phenalenyl Analogs with Bromine Handles

The utility of this compound in synthetic chemistry is significantly enhanced by the presence of the bromine atom, which acts as a versatile 'bromine handle' for further functionalization and the construction of more complex molecular architectures. This handle facilitates the creation of diverse phenalene analogs with tailored properties, potentially for applications in materials science.

Synthetic strategies often leverage brominated precursors to build phenalene-like structures. For instance, brominated naphthaldehyde derivatives, such as 8-bromo-1-naphthaldehyde (B3057869) and 6-bromo-1,2-dihydroacenaphthylene-5-carbaldehyde, have been employed in the synthesis of metallaphenalene complexes rsc.org. In these syntheses, the bromine atom serves as a reactive site, enabling transformations like ethynylation to introduce further complexity and create functionalized phenalene analogs.

Research in areas like organic solar cells (OSCs) also involves functionalized phenalene derivatives, where bromine could be strategically introduced or utilized for attachment or modification to tune electronic properties tugraz.at. Additionally, the generation of (bromoalkyl)phenalene derivatives, formed by reacting the phenalenyl anion with dibromoalkanes, exemplifies the use of bromine as a handle. These intermediates possess a reactive alkyl bromide moiety on the phenalene framework, which can be readily employed in subsequent cyclization or coupling reactions to construct novel spirocyclic or extended polycyclic systems researchgate.net. These routes highlight how bromine facilitates the creation of diverse phenalene analogs with specific functionalities.

Optimization of Synthetic Efficiency and Yield for this compound

Optimizing the synthetic efficiency and yield for compounds like this compound is paramount for their practical application and scalability. This involves careful selection of reagents, reaction conditions, and purification methods.

General bromination strategies offer insights into achieving high yields and selectivity. For instance, phosphorus-catalyzed bromination using molecular bromine has demonstrated the ability to produce α-bromoesters with excellent regioselectivity and good yields under mild, operationally simple conditions asianpubs.org. Similarly, NH₄Br–Br₂ catalyzed oxidative bromination of aromatic compounds in aqueous media has been reported as an efficient, simpler, and faster method compared to other catalytic systems, often completing reactions within 10-15 minutes with high purity jalsnet.com. Principles of green chemistry also guide optimization, advocating for the avoidance of reagent excesses, the use of less reactive brominating agents, and the minimization of waste generation acsgcipr.org.

Upon conducting a thorough review of scientific literature and available databases, specific research findings detailing the reactivity and transformation pathways of this compound, as required for the article's sections on cross-coupling reactions and nucleophilic substitutions, could not be identified. While general information on the reactivity of phenalene systems and aryl bromides in similar reactions exists, detailed studies or data tables specifically pertaining to this compound were not found to fulfill the prompt's requirement for detailed research findings and adherence to the specified outline. Consequently, it is not possible to generate the requested article with the necessary scientific accuracy and depth for the specified compound.

Reactivity and Transformation Pathways of 6 Bromo 1h Phenalene

Redox Chemistry and Radical Generation from 6-Bromo-1H-Phenalene

Phenalene (B1197917) and its radical form, the phenalenyl radical (PLY•), are characterized by their amphoteric redox nature, meaning they can readily accept or donate electrons to form stable radical anions, cations, and neutral radicals jst.go.jpresearchgate.net. The presence of a bromine substituent on the phenalene core is expected to influence these redox properties, potentially altering the reduction and oxidation potentials due to its electron-withdrawing inductive effect.

Electrochemical Behavior and Electron Transfer Processesjst.go.jpresearchgate.netgoettingen-research-online.de

The electrochemical behavior of phenalene-based systems typically involves reversible one-electron transfer processes, leading to the formation of radical anions and cations goettingen-research-online.deuchile.clresearchgate.net. Cyclic voltammetry is a primary technique used to characterize these electron transfer events, revealing distinct potentials for reduction and oxidation. For instance, complexes involving phenalenyl-based ligands have demonstrated the formation of anionic radicals upon one-electron reduction goettingen-research-online.de. The electron-withdrawing bromine atom in this compound is likely to shift these redox potentials to more negative values for oxidation and potentially more positive values for reduction compared to unsubstituted phenalene, due to its inductive effect.

Generation and Characterization of Radical Anions and Cationsgoettingen-research-online.de

The phenalenyl radical, with its highly symmetric D3h structure, is an odd-alternant hydrocarbon radical stabilized by extensive π-electron delocalization jst.go.jpresearchgate.netsemanticscholar.org. This radical species, along with its corresponding cation and anion, can be generated through various chemical or electrochemical methods researchgate.netgoettingen-research-online.deresearchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy is the cornerstone for identifying and characterizing these radical species due to the unpaired electron spin researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netmpg.de. While direct EPR studies on the 6-bromophenalenyl radical are not widely reported, the general principles of radical generation and characterization apply. The bromine substituent might influence the spin density distribution and the stability of the generated radical species.

Dimerization and Self-Association Behavior of Phenalenyl Radicalsacs.orgnih.govpsu.edu

A significant characteristic of phenalenyl radicals is their propensity for self-association, primarily through dimerization jst.go.jpresearchgate.netresearchgate.netresearchgate.netnih.govosaka-u.ac.jp. The most common mode of dimerization involves the formation of a σ-bond between two phenalenyl units, creating a diamagnetic σ-dimer acs.orgnih.govnih.gov. This σ-dimerization is often favored over π-dimerization, especially in the absence of significant steric hindrance nih.gov. The process is generally reversible and can be monitored spectroscopically researchgate.netnih.gov.

The thermodynamic parameters for the σ-dimerization of the parent phenalenyl radical indicate a relatively weak bond, reflecting a loss of aromatic stabilization energy acs.orgnih.govnih.gov.

Table 1: Thermodynamic Parameters for Phenalenyl Radical Dimerization

| Parameter | Value | Reference |

| ΔHD (σ-dimer) | ~16 kcal mol-1 | acs.orgnih.gov |

| ΔHD (experimental) | 14 kcal mol-1 | acs.orgnih.gov |

| ΔSD | 52 e.u. | acs.orgnih.gov |

The presence of a bromine atom at the 6-position of the phenalene core could potentially influence both the electronic and steric factors governing the dimerization of the corresponding phenalenyl radical, possibly affecting the rate and equilibrium of dimer formation.

Hydrogenation and Dehydrogenation Reactivity of 1H-Phenalene Scaffoldsresearchgate.netplu.mx

The 1H-phenalene scaffold can undergo hydrogenation and dehydrogenation reactions. The phenalenyl radical/1H-phenalene system has been implicated in catalytic roles, such as in the formation of H2 researchgate.net. Hydrogen atom addition to the phenalenyl radical is predicted to be a facile, barrierless process, while hydrogen atom abstraction from 1H-phenalene also proceeds with a small activation barrier researchgate.net. Dehydrogenation is a standard method for achieving the full aromaticity of polycyclic aromatic hydrocarbons from their hydroaromatic precursors mit.edu.

For this compound, the bromine substituent might influence the regioselectivity or the ease of these processes. Under reductive hydrogenation conditions, dehalogenation (removal of the bromine atom) could potentially occur as a competing reaction pathway, depending on the specific reducing agent and reaction conditions employed.

Cycloaddition and Annulation Reactions on Phenalene Derivativesdntb.gov.uaresearchgate.net

Phenalene derivatives are amenable to various cycloaddition and annulation reactions, which are crucial for constructing more complex polycyclic aromatic systems psu.edudntb.gov.uanih.gov. The phenalenide anion, for instance, can participate in 1,3-dipolar cycloadditions psu.edu. Furthermore, radical-mediated annulation reactions involving alkynes have been employed to synthesize functionalized phenalenes plu.mxdntb.gov.uanih.gov. Gold catalysis has also been utilized for annulation reactions of dialkynylnaphthalenes to yield indenophenalene derivatives nih.gov.

The bromine atom in this compound offers a valuable handle for further synthetic transformations. It can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing for the introduction of diverse organic fragments and the construction of more elaborate molecular architectures. This functional group tolerance makes brominated PAHs versatile building blocks in organic synthesis.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of atoms, their connectivity, and relative numbers.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for structural elucidation. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms in a molecule, characterized by chemical shifts, splitting patterns (due to spin-spin coupling), and integration values. ¹³C NMR, on the other hand, reveals the carbon skeleton of the molecule, with chemical shifts indicating the electronic environment of each carbon atom. While specific ¹H and ¹³C NMR data for 6-Bromo-1H-phenalene were not extensively detailed in the reviewed literature snippets, these techniques are standard for confirming the presence and arrangement of protons and carbons, thereby verifying the molecular structure and the position of the bromine substituent on the phenalene (B1197917) core.

Variable Temperature (VT) NMR spectroscopy is employed to study dynamic processes within molecules, such as conformational changes, bond rotations, or chemical exchange. By observing spectral changes as a function of temperature, researchers can gain insights into the energy barriers associated with these processes. No specific studies detailing the conformational dynamics of this compound using VT-NMR were found in the analyzed search results. Given the rigid polycyclic aromatic structure of phenalene, significant conformational dynamics are not typically expected for this core system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing information about its elemental composition and fragmentation patterns. These fragmentation patterns act as a molecular fingerprint, aiding in structural confirmation.

For this compound (C₁₃H₉Br), MS analysis confirms its molecular weight. While detailed fragmentation pathways were not specified in the retrieved information, the molecular ion peak is crucial for identifying the compound.

| Property | Value | Source(s) |

| Molecular Weight | 245.11 g/mol | chemsrc.comnih.gov |

| Exact Mass (Computed) | 243.98876 Da | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Each functional group has characteristic absorption frequencies, allowing for a vibrational "fingerprint" of the compound. Specific IR spectral data and assignments for this compound were not explicitly provided in the reviewed literature snippets. However, IR spectroscopy would typically reveal characteristic absorptions related to C-H stretching in aromatic rings, C=C stretching within the aromatic system, and potentially C-Br stretching vibrations, although the latter can be weak and occur in the fingerprint region.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic absorption (UV-Visible) and emission (Fluorescence) spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure, energy levels, and conjugation.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed photons and undergone relaxation to an excited electronic state.

While specific UV-Vis absorption maxima (λmax) and extinction coefficients (ε) or fluorescence emission spectra for this compound itself were not detailed in the provided search results, related phenalene derivatives and complexes have been reported to exhibit absorption in the UV and visible regions, indicative of their π-conjugated systems researchgate.netrsc.orgresearchgate.net. These techniques are valuable for understanding the electronic properties, such as the HOMO-LUMO gap, and potential photophysical applications of phenalene-based compounds.

Compound List

this compound

Photophysical Properties of Phenalene Derivatives

Phenalene derivatives are known for their interesting photophysical characteristics, often exhibiting fluorescence that can be tuned by structural modifications. Research on boron-containing phenalene derivatives, for instance, has shown that the introduction of electron-donating or electron-withdrawing substituents can lead to emission changes across the visible spectrum, from green to red nankai.edu.cn. These modifications influence the electron density distribution, with HOMO orbitals typically delocalized across the entire conjugated framework and LUMO orbitals localized on the phenalene plane nankai.edu.cn. The presence of bulky substituents can prevent close intermolecular interactions, thereby minimizing non-radiative decay pathways and enhancing solid-state fluorescence nankai.edu.cn. Studies on oxa-phenalene fused BODIPY dyes have demonstrated significant bathochromic shifts into the near-infrared (NIR) region due to enhanced coplanarity within the core structure x-mol.net. These derivatives show unique modulation of frontier molecular orbitals, with a notable elevation of the HOMO energy level, leading to a narrowed HOMO-LUMO gap x-mol.net. Phenalenone derivatives, another class of related compounds, also display characteristic absorption bands in the UV-Visible range, attributed to n→π* and π→π* transitions nih.govacs.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals srce.hrlibretexts.org. While direct EPR studies on this compound are not widely reported, related phenalenyl systems have been investigated. For instance, a BNB-doped phenalenyl derivative was shown to form a stable radical anion upon reduction, which was characterized by EPR spectroscopy researchgate.netresearchgate.net. The EPR spectrum of this radical species, along with simulated spectra, provided information on hyperfine coupling constants, indicating a highly delocalized electronic structure researchgate.netmpg.de. EPR is sensitive to the local environment of the unpaired electron, offering insights into molecular motion and electronic configurations srce.hr. The technique is crucial for understanding radical intermediates in chemical reactions or the properties of stable organic radicals, which are of interest for applications in molecular electronics and spintronics researchgate.netmpg.deresearchgate.netresearchgate.net.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is indispensable for determining the precise three-dimensional arrangement of atoms in a molecule and how they pack in the solid state nih.gov. Studies on various phenalene derivatives have utilized X-ray diffraction to elucidate their structural features. For example, boron-containing phenalene derivatives revealed that bulky substituents on the boron atom are not coplanar with the phenalene plane, and substituents on nitrogen can induce twisted conformations nankai.edu.cn. The crystal structures of these compounds demonstrate how steric bulk can influence intermolecular interactions, impacting solid-state properties nankai.edu.cn. In cyclopenta[a]phenalene derivatives, X-ray diffraction revealed significant bond alternation, though comparable to other polycyclic aromatic hydrocarbons like phenanthrene (B1679779) acs.org. The analysis of crystal packing in these systems provides crucial information for understanding their electronic and optical properties in the solid state nankai.edu.cnacs.orgresearchgate.netacs.org.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of molecules, providing information about their oxidation and reduction potentials x-mol.netresearchgate.netresearchgate.nettugraz.atrsc.orgosaka-u.ac.jpfigshare.comnih.gov. These potentials are indicative of the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the ease with which a molecule can gain or lose electrons. Studies on cyclopenta[a]phenalene derivatives have shown reversible reduction processes and compared their redox behavior to analogous compounds like azulene (B44059) acs.org. Electrochemical studies on boron-containing phenalene derivatives have indicated high electron-accepting abilities researchgate.net. Furthermore, CV measurements are instrumental in determining optical band gaps when combined with computational methods tugraz.at. For instance, the π-extension in peri-acenoacene frameworks has been shown to lower the first oxidative event, making them suitable for p-type organic semiconductors researchgate.net. The electrochemical characterization of phenalene derivatives, including their redox potentials, is vital for assessing their suitability for applications in organic electronics, such as organic solar cells and organic light-emitting diodes (OLEDs) x-mol.netresearchgate.netresearchgate.nettugraz.at.

Theoretical and Computational Investigations of 6 Bromo 1h Phenalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of 6-bromo-1H-phenalene, offering a detailed picture of its molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd A smaller HOMO-LUMO gap generally implies higher reactivity. edu.krd

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. edu.krd The distribution of the HOMO and LUMO across the molecular framework of this compound would be expected to be spread over the π-conjugated system of the phenalene (B1197917) core. The presence of the bromine atom, an electron-withdrawing group, is anticipated to influence the energies of these frontier orbitals.

Table 1: Illustrative DFT Calculated HOMO-LUMO Energies for Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenalene (Illustrative) | -5.80 | -2.20 | 3.60 |

| This compound (Estimated) | -5.95 | -2.35 | 3.60 |

| Naphthalene (B1677914) | -6.34 | -1.57 | 4.77 |

| Anthracene | -5.88 | -2.17 | 3.71 |

Hückel Molecular Orbital (HMO) theory, while a simpler method, provides valuable qualitative insights into the π-electron systems of conjugated molecules like this compound. scielo.brwikipedia.org This theory is particularly useful for understanding the delocalization of π-electrons and the stability of aromatic systems. For the parent phenalene molecule, HMO theory can predict the energies of the π molecular orbitals and illustrate the distribution of π-electrons across the carbon framework. scielo.br

The introduction of a bromine atom at the 6-position would be treated as a perturbation to the original phenalene π-system in the context of HMO theory. The electronegative bromine atom would alter the Coulomb integral (α) of the attached carbon atom and the resonance integral (β) of the C-Br bond. These modifications would, in turn, affect the calculated energies of the molecular orbitals and the π-electron distribution. The theory can be used to rationalize the changes in electronic properties upon substitution. scielo.br

Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in investigating the mechanisms of chemical reactions, including those involving radical species of this compound.

The phenalenyl radical, derived from phenalene, is a well-known stable radical. The formation of a radical from this compound, likely by homolytic cleavage of a C-H or the C-Br bond, can be studied computationally. The energetics of these processes, including bond dissociation energies (BDEs), can be calculated to predict the most likely site for radical formation.

Once a radical is formed, its subsequent reactions, such as addition or abstraction reactions, can be modeled. researchgate.net Computational studies can determine the reaction enthalpies and activation energies, providing a quantitative understanding of the reaction kinetics. nih.gov This information is crucial for predicting the feasibility and rate of various radical-mediated processes involving this compound.

To gain a deeper understanding of reaction mechanisms, computational modeling is employed to locate and characterize transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. nih.gov By calculating the geometry and energy of the transition state, the activation energy barrier for a reaction can be determined. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution or radical-mediated processes, computational methods can model the entire reaction pathway. This includes identifying intermediates and transition states, and calculating their relative energies. nih.gov This detailed mechanistic information is invaluable for rationalizing experimental observations and for designing new synthetic routes.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Radical Reaction

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Initiation | This compound | [C13H8Br-H]‡ | 6-Bromo-phenalenyl radical + H• | 85 |

| Propagation | 6-Bromo-phenalenyl radical + CH4 | [C13H8Br---H---CH3]‡ | This compound + •CH3 | 15 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from computational modeling of reaction barriers.

Influence of Bromine on Reaction Selectivity and Mechanism

In the realm of electrophilic aromatic substitution, the bromine atom on the this compound ring is anticipated to exert a significant influence on reaction selectivity and mechanism. Generally, halogens are considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions. This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M).

The inductive effect of the electronegative bromine atom tends to withdraw electron density from the phenalene ring system, making it less nucleophilic and thus less reactive towards electrophiles compared to the unsubstituted 1H-phenalene. However, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic system through resonance, which preferentially increases the electron density at the ortho and para positions relative to the meta positions.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for understanding the dynamic behavior of molecules. For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the hydrogen atom at the 1-position and any subtle puckering of the ring system, although significant deviations from planarity are not expected.

Simulation of Molecular Behavior and Intermolecular Interactions

MD simulations could provide insights into the behavior of this compound in different environments, such as in solution or in the solid state. chemrxiv.org In a simulation box, the interactions of a this compound molecule with its neighbors would be governed by a combination of van der Waals forces, electrostatic interactions, and potentially halogen bonding. The bromine atom, with its electropositive sigma-hole, could engage in halogen bonding with nucleophilic atoms of neighboring molecules or solvent molecules.

The trajectories generated from MD simulations would allow for the analysis of various properties, including radial distribution functions to understand the local ordering of molecules, and the calculation of thermodynamic properties. The presence of the bromine atom would be expected to significantly influence intermolecular interactions compared to unsubstituted phenalene, likely leading to different packing arrangements in the solid state and different solvation structures in solution.

Analysis of Self-Association in Phenalene Systems

Phenalene and its derivatives are known to exhibit self-association, primarily through π-π stacking interactions. researchgate.net The introduction of a bromine atom at the 6-position would modulate these interactions. The bromine atom's size and electronic properties would influence the preferred stacking geometry. Computational studies on the self-association of similar aromatic systems often involve calculating the potential energy surface of a dimer as a function of intermolecular distance and orientation.

These calculations could reveal the most stable dimer configurations, such as parallel-displaced or T-shaped arrangements, and the corresponding binding energies. The bromine atom could lead to specific packing motifs due to a combination of steric effects and electrostatic interactions, potentially favoring arrangements that minimize steric hindrance while maximizing favorable electrostatic and dispersive interactions.

Spectroscopic Parameter Prediction via Computational Chemistry

Computational chemistry provides a robust framework for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

For this compound, quantum chemical calculations, typically using DFT, can be employed to predict its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. uncw.eduresearchgate.netgithub.ionmrdb.orgnmrium.com

Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Computational Method |

| ¹H NMR Chemical Shift (δ) | A range of shifts for aromatic protons, influenced by the bromine's electronic effects. | GIAO-DFT |

| ¹³C NMR Chemical Shift (δ) | A range of shifts for carbon atoms, with the carbon attached to bromine showing a characteristic shift. | GIAO-DFT |

| Key IR Vibrational Frequencies (cm⁻¹) | C-H stretching, C=C stretching, C-Br stretching modes. | DFT frequency analysis |

To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used. uncw.edu This method calculates the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would reflect the influence of the bromine atom on the electronic environment of the different protons and carbons in the molecule.

For vibrational spectra, a frequency calculation following a geometry optimization would yield the harmonic vibrational frequencies and their corresponding intensities. These predicted frequencies would correspond to the various vibrational modes of the molecule, such as C-H stretches, aromatic ring vibrations, and the C-Br stretch, providing a theoretical spectrum that can be compared with experimental IR or Raman data.

Applications of 6 Bromo 1h Phenalene in Advanced Materials and Chemical Systems

Precursors for Organic Electronic and Optoelectronic Materials

The extended π-conjugated system of the phenalene (B1197917) core is a foundational feature for materials used in organic electronics. 6-Bromo-1H-phenalene serves as a key building block, allowing for the synthesis of larger, more complex architectures through cross-coupling reactions where the bromine atom is substituted.

Development of Acceptor Materials for Organic Solar Cells (OSCs)

In organic solar cells, particularly the bulk heterojunction (BHJ) type, an electron donor and an electron acceptor material are blended to form the active layer. nih.govresearchgate.net While fullerene derivatives have historically dominated as acceptor materials, research into non-fullerene acceptors (NFAs) is driven by the need for materials with stronger light absorption and tunable energy levels. sci-hub.setue.nlmdpi.com

The design of effective NFAs hinges on several key molecular properties. This compound provides a foundational scaffold that can be chemically modified to meet these requirements. The phenalene structure itself offers a rigid, planar backbone conducive to electron transport through intermolecular π-π stacking. The bromo-group at the 6-position acts as a synthetic anchor for introducing electron-withdrawing moieties, a common strategy for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level to ensure efficient electron transfer from the donor material. sci-hub.se

While direct application of this compound as an acceptor has not been extensively reported, its derivatives are promising candidates. Through reactions like Suzuki or Stille coupling at the C-Br bond, it is possible to construct acceptor-donor-acceptor (A-D-A) type molecules, where the phenalene unit could act as part of the conjugated bridge or be functionalized into an acceptor group.

Table 1: Key Parameters for Ideal Organic Solar Cell Acceptor Materials

| Parameter | Desired Characteristic | Rationale for Phenalene-Based Systems |

| LUMO Energy Level | Matched to the donor's HOMO for efficient charge transfer | Can be tuned by attaching electron-withdrawing groups to the phenalene core via the bromo-position. |

| Electron Mobility | High | The planar structure of phenalene promotes π-stacking, which can facilitate intermolecular charge transport. |

| Light Absorption | Strong and broad, complementing the donor's spectrum | The phenalene chromophore can be extended through conjugation to enhance absorption in the visible spectrum. |

| Solubility | Good for solution processing | Alkyl chains or other solubilizing groups can be introduced during synthesis from the 6-bromo precursor. |

Design of Materials for Organic Light Emitting Diodes (OLEDs)

Organic Light Emitting Diodes (OLEDs) are comprised of thin organic films situated between two electrodes. sigmaaldrich.com The emissive layer (EML) is central to device function, emitting light upon the recombination of electrons and holes. jmaterenvironsci.com The material properties of the EML dictate the color and efficiency of the OLED. tcichemicals.com

Polycyclic aromatic hydrocarbons are a well-established class of materials for OLEDs due to their high fluorescence quantum yields and stability. For instance, derivatives of corannulene (B50411) have been successfully incorporated into OLED devices as light-emitting components. rhhz.net The phenalene skeleton, as a fellow PAH, shares this potential. This compound is a crucial starting material for creating novel emissive materials. The bromo-substituent allows for the extension of the π-conjugated system, which is a primary method for tuning the emission wavelength. By coupling other aromatic groups to the phenalene core, the HOMO-LUMO gap can be precisely engineered to achieve emission across the visible spectrum, from blue to red.

Furthermore, functionalization can be used to introduce charge-transporting moieties or to create host materials for phosphorescent emitters. While fluorescent materials are limited to a theoretical 25% internal quantum efficiency, phosphorescent materials can, in principle, achieve 100% efficiency by harvesting both singlet and triplet excitons. tcichemicals.com The phenalene structure could be incorporated into host materials designed to facilitate energy transfer to phosphorescent guest dopants.

Integration into Molecular Sensors and Probes

The development of molecular sensors and probes often relies on chromophores or fluorophores whose optical properties change in response to a specific analyte. The rigid structure and inherent fluorescence of the phenalene core make it an attractive scaffold for such applications. Research has demonstrated that the related 1H-phenalen-1-one structure can be readily functionalized to create a library of derivatives with diverse chemical handles, such as amines, carboxylic acids, and alcohols. acs.org

Starting from this compound, similar synthetic strategies can be employed. The bromo-group can be converted into a variety of functional groups capable of acting as binding sites for ions or small molecules. For example, it could be transformed into a boronic acid to detect sugars, a crown ether to bind metal cations, or an amine group to interact with biological molecules. The binding of an analyte to this receptor site would perturb the electronic structure of the phenalene fluorophore, leading to a detectable change in its absorption or emission spectrum (e.g., a shift in wavelength or a change in intensity). This change forms the basis of the sensing mechanism. The methylene (B1212753) bridge in some reported phenalenone derivatives helps to preserve the photosensitizing properties, suggesting that strategic functionalization of this compound could yield probes with maintained photophysical performance. acs.org

Role in Redox Catalysis and Energy-Related Chemical Transformations

The ability of the phenalene system to stabilize radical and ionic states makes it a subject of interest in redox processes and catalysis.

Single Electron Transfer (SET) Processes in Catalysis

Single Electron Transfer (SET) is a fundamental step in many chemical reactions, wherein a catalyst facilitates the transfer of one electron to or from a substrate, generating a radical intermediate. nih.gov This process is central to photoredox catalysis, which uses light to drive chemical transformations. rsc.org

The this compound molecule possesses features that make it relevant to SET catalysis. The carbon-bromine bond is a functional group that can undergo reductive cleavage. In a catalytic cycle, a sufficiently strong reductant (such as a photoexcited catalyst) can transfer an electron to the this compound molecule. This SET event could lead to the dissociation of the C-Br bond, generating a bromide anion and a 1H-phenalenyl radical.

The phenalenyl radical is a well-known, unusually stable open-shell species due to the extensive delocalization of the unpaired electron over the entire π-system. This inherent stability could influence the thermodynamics and kinetics of catalytic cycles involving its formation. Therefore, this compound can be considered a precursor to a stable carbon-centered radical, which could then participate in subsequent bond-forming reactions.

Table 2: Potential Role of this compound in a Catalytic SET Process

| Step | Process | Description |

| 1. Activation | Photoexcitation of Catalyst | A photoredox catalyst absorbs light and reaches an excited state. |

| 2. SET | Electron Transfer to Substrate | The excited catalyst transfers an electron to this compound. |

| 3. Fragmentation | C-Br Bond Cleavage | The resulting radical anion fragments, releasing Br⁻ and forming the stable 1H-phenalenyl radical. |

| 4. Reaction | Radical Chemistry | The 1H-phenalenyl radical engages in further chemical transformations (e.g., addition to an alkene). |

| 5. Catalyst Turnover | Regeneration of Catalyst | The catalytic cycle is closed by subsequent redox events. |

Catalytic Activity in Interstellar H2 Formation

Molecular hydrogen (H₂) is the most abundant molecule in the universe, and its formation in the cold interstellar medium (ISM) is thought to occur on the surfaces of dust grains. Polycyclic aromatic hydrocarbons (PAHs) are believed to be a component of this interstellar dust and have been proposed as nanoscale catalysts for H₂ formation. rsc.org

The catalytic cycle is theorized to involve the following steps:

A hydrogen atom from the gas phase collides with and chemisorbs onto a PAH molecule.

A second H atom collides with the now-hydrogenated PAH.

This second atom can abstract the first, releasing a molecule of H₂ and regenerating the original PAH catalyst.

This process of sequential addition and abstraction is known as super-hydrogenation. rsc.org As a member of the PAH family, this compound is a relevant model compound for studying this phenomenon. The presence of a halogen atom like bromine could potentially modify the catalytic activity. The electronegativity of the bromine atom alters the electron density distribution of the π-system, which may affect the binding energy of hydrogen atoms to the carbon framework. While studies have shown that H₂ addition can impede PAH formation in combustion processes ucl.ac.uk, the catalytic formation of H₂ on PAHs in interstellar conditions is a distinct process. Further theoretical and experimental work is needed to determine if halogenation enhances or diminishes the catalytic efficiency of PAHs in H₂ formation compared to their non-halogenated counterparts. advanceseng.comresearchgate.netnih.gov

Engineering of Functional Molecular Components

The foundation of this compound's utility in advanced materials lies in the properties of its underlying phenalenyl framework. Phenalenyl-based systems can exist in three redox states: a cation, a neutral radical, and an anion. acs.orgnih.gov The neutral radical, in particular, is stable due to the extensive delocalization of the unpaired electron over the entire molecule. acs.orgnih.gov This inherent radical nature, combined with the ability to tune its electronic properties through chemical modification, makes phenalenyl derivatives promising candidates for functional molecular components.

Construction of Molecular Spintronic Devices

Molecular spintronics is a burgeoning field that aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. Phenalenyl-based radicals have emerged as a promising class of materials for such applications. researchgate.netarxiv.orgrsc.org Theoretical studies have shown that phenalenyl derivatives can exhibit tunable spin- and charge-transport properties when incorporated into single-molecule junctions. researchgate.netarxiv.org These molecules can act as efficient spin filters, a critical component of spintronic devices, with some derivatives predicted to have spin filter efficiencies exceeding 80%. researchgate.netarxiv.org

The introduction of a bromine atom in this compound is expected to modulate these properties. The bromine atom, being electronegative, can influence the energy levels of the molecular orbitals, including the singly occupied molecular orbital (SOMO) that is central to the molecule's spin properties. This tuning of the energy levels can affect the alignment with the Fermi level of the electrodes in a molecular junction, which is a key determinant of both conductivity and spin-filtering efficiency. researchgate.netarxiv.org

Below is a table summarizing the theoretical performance of different phenalenyl-based radicals, highlighting the potential for tuning their properties. While specific data for this compound is not yet available, the data for other substituted phenalenyls illustrates the principle of property modulation through chemical substitution.

| Phenalenyl Derivative | Predicted Low-Bias Conductance (G₀) | Predicted Spin Filter Efficiency (%) |

| Radical 1 | 10⁻³ | > 80 |

| Radical 2 | 10⁻³ | > 80 |

| Radical 3 | 0.48 | Modest |

| Radical 4 | High | Modest |

This table is illustrative of the tunable properties of phenalenyl radicals based on theoretical calculations for different derivatives. G₀ represents the quantum of conductance.

Exploration in Quantum Information Processing

The quest for scalable quantum computing has led to the exploration of various physical systems as quantum bits, or qubits. Molecular spin qubits are a promising avenue due to the potential for precise chemical engineering of their properties. aps.orgnih.gov The fundamental requirement for a molecular spin qubit is a stable, addressable spin state with a sufficiently long coherence time. researchgate.net

The radical cation or anion of this compound, with its unpaired electron spin, could potentially serve as a molecular spin qubit. The bromine atom could play a dual role in this context. Firstly, its heavy nucleus would introduce significant spin-orbit coupling, which could be exploited for the electrical control of the spin state. Secondly, the bromine atom provides a reactive handle for anchoring the molecule to surfaces or integrating it into larger supramolecular architectures, a crucial step in the fabrication of quantum devices. researchgate.net

The chemical environment of a molecular spin qubit is critical for its performance, as it can be a major source of decoherence. aps.orgnih.gov The ability to chemically modify the phenalenyl core, as exemplified by this compound, offers a pathway to systematically tune the spin environment and enhance the coherence times.

Contribution to Understanding Polycyclic Aromatic Hydrocarbon (PAH) Growth and Chemistry

Polycyclic aromatic hydrocarbons are a large class of organic compounds that are of significant interest due to their presence in interstellar space and as products of incomplete combustion. nih.gov Understanding the mechanisms of their formation and growth is a key area of research in combustion chemistry and astrophysics.

This compound can serve as a model compound for studying the role of halogenated PAHs in these processes. The presence of a bromine atom can significantly alter the reactivity of the phenalene core. The C-Br bond can be a site for further chemical reactions, potentially leading to the formation of larger and more complex PAHs.

Studies on the formation of brominated PAHs (BrPAHs) in thermal systems have shown that they can be generated through mechanisms such as the hydrogen abstraction acetylene (B1199291) addition (HACA) pathway, where brominated precursors are involved. nih.govuaeu.ac.aeresearchgate.net this compound could act as such a precursor or as an intermediate in the growth of larger BrPAHs. The diradical character of some BrPAHs suggests they could be potent precursors for the formation of environmentally persistent free radicals. nih.govuaeu.ac.ae

The table below outlines potential reaction pathways where this compound could be involved in PAH growth, based on general PAH formation mechanisms.

| Reaction Type | Potential Role of this compound | Potential Products |

| Hydrogen Abstraction | Formation of a 6-bromo-phenalenyl radical. | A reactive intermediate for further growth. |

| Addition Reactions | The radical intermediate reacts with small unsaturated molecules (e.g., acetylene). | Larger, brominated PAHs. |

| Dimerization | Reaction of two 6-bromo-phenalenyl radicals. | Dimeric brominated PAH structures. |

| C-Br Bond Cleavage | Homolytic or heterolytic cleavage of the C-Br bond at high temperatures. | Phenalenyl radical and a bromine radical, leading to different reaction pathways. |

The study of the chemistry of this compound under conditions relevant to combustion or pyrolysis can provide valuable insights into the complex reaction networks that lead to the formation of a wide range of PAHs and their halogenated derivatives.

Conclusion and Future Research Directions

Emerging Applications in Novel Chemical TechnologiesGiven the established applications of related phenalene (B1197917) derivatives in organic electronics, materials science, and medicinal chemistry, 6-Bromo-1H-phenalene holds promise as a key intermediate. Future research could explore its incorporation into advanced materials for organic photovoltaics, emissive layers in OLEDs, or as scaffolds for novel pharmaceuticals. Its potential as a building block in supramolecular chemistry or as a component in functional dyes also warrants investigation.

Compound List:

this compound

1H-Phenalene

6-bromo-2,3-dihydro-1H-phenalene

6-Bromo-2-diazo-1H-phenalene-1,3(2H)-dione

6-bromo-1,6-diazaphenalene

1H-phenalene-1,3(2H)-dione

4,4,5,5-tetramethyl-2-(2,3-dihydro-1H-phenalene-6-yl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.